2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
Descripción
The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide features a fused pyrimidopyrimidine core substituted with methyl groups at positions 6 and 8, a 4-nitrophenyl moiety at position 2, and a thioacetamide linker bonded to a 4-fluorobenzyl group. The 4-fluorobenzyl substituent may enhance lipophilicity and bioavailability, while the nitro group could influence electronic properties and binding interactions.
Propiedades
Número CAS |
847190-57-2 |
|---|---|
Fórmula molecular |
C23H19FN6O5S |
Peso molecular |
510.5 |
Nombre IUPAC |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C23H19FN6O5S/c1-28-20-18(22(32)29(2)23(28)33)21(27-19(26-20)14-5-9-16(10-6-14)30(34)35)36-12-17(31)25-11-13-3-7-15(24)8-4-13/h3-10H,11-12H2,1-2H3,(H,25,31) |
Clave InChI |
XUJVPBHJEZVJMU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structural features suggest possible applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
- Molecular Formula : C23H19FN6O5S
- Molecular Weight : 510.5 g/mol
- CAS Number : 847190-35-6
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its cytotoxic effects against different cancer cell lines. The following sections summarize key findings from recent research.
Cytotoxicity Studies
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- PACA2 (pancreatic cancer)
- A549 (lung carcinoma)
-
Findings :
- In a study evaluating a series of compounds with similar structures, the compound exhibited significant cytotoxic activity against MDA-MB-231 cells with an IC50 value indicating effective inhibition of cell proliferation. The IC50 values for related compounds ranged from 25.9 to 73.4 μM across different cell lines .
- Another study reported that compounds with similar pyrimidine structures showed selective cytotoxicity against cancer cells, suggesting that the presence of electron-withdrawing groups enhances activity .
The proposed mechanism involves the inhibition of key cellular pathways responsible for tumor growth and survival. The structural similarity to known inhibitors allows for hypothesized interactions with DNA and RNA synthesis pathways, which are critical in rapidly dividing cancer cells.
Research Findings Summary Table
Case Studies
- Case Study on Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their activity against breast cancer cell lines. The results indicated that modifications to the nitrogen-containing heterocycles significantly influenced their cytotoxic properties .
- Comparative Study on Anticancer Activity : In another comparative study involving pyrimidine derivatives, the compound demonstrated enhanced activity when compared to traditional chemotherapeutics like doxorubicin, highlighting its potential as a novel therapeutic agent .
Aplicaciones Científicas De Investigación
The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide has garnered interest in various scientific research applications due to its complex structure and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer properties, enzyme inhibition capabilities, and potential as a therapeutic agent.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 510.5 g/mol. The compound features a unique arrangement of functional groups including:
- Tetrahydropyrimido[4,5-d]pyrimidine core : This bicyclic structure is significant for its biological interactions.
- Thioether linkage : Enhances the compound's reactivity and interaction with biological targets.
- Fluorobenzyl substituent : Potentially increases lipophilicity and cellular uptake.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways such as:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from dividing and proliferating.
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an effective anticancer agent.
Enzyme Inhibition
The compound may serve as an inhibitor for several enzymes involved in critical biological pathways. Notably:
- Kinase inhibition : Compounds similar to this one have been shown to inhibit kinases that are often overactive in cancer cells.
- Type III secretion system (T3SS) inhibition : Related compounds have demonstrated the ability to disrupt bacterial virulence factors, indicating potential antimicrobial properties.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Activity : A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models through targeted signaling pathway modulation.
- Antimicrobial Effects : Research indicated that structurally analogous compounds exhibited considerable antimicrobial activity against various pathogens, suggesting broad-spectrum efficacy.
Synthesis Pathways
The synthesis of 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multi-step synthetic routes. Key steps include:
- Formation of the tetrahydropyrimido core.
- Introduction of the thioether and acetamide functionalities.
- Coupling reactions to attach various substituents.
Detailed reaction schemes are necessary for replicating this synthesis in laboratory settings.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrimidine-Based Thioacetamide Derivatives
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10, )
- Core Structure: Thieno[2,3-d]pyrimidine instead of pyrimidopyrimidine.
- Substituents: 4-Methylphenyl and phenoxy groups.
- Properties : Melting point 204–205°C; molecular weight 375.4 g/mol (LC-MS: m/z 376.0 [M+H]+).
- The absence of a nitro group and fluorinated benzyl may result in lower electron-withdrawing effects and altered pharmacokinetics .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12, )
- Core Structure: Dihydropyrimidinone with a thioacetamide linker.
- Substituents : Benzyl group instead of 4-fluorobenzyl.
- Properties : Melting point 196–198°C; NMR shows a singlet for SCH₂ (δ 4.11) and NHCO (δ 10.01).
- Comparison: The simpler dihydropyrimidinone core lacks the rigidity and conjugation of the pyrimidopyrimidine system, which may reduce stability or target affinity. The benzyl group’s lack of fluorine could decrease metabolic resistance .
Fluorinated Benzyl Derivatives
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide ()
- Core Structure : Pyrazolo-benzothiazine with sulfone and dimethyl groups.
- Substituents : 2-Fluorobenzyl instead of 4-fluorobenzyl.
- Comparison: The ortho-fluorine position may sterically hinder binding compared to the para-substituted target compound.
Heterocyclic Acetamides with Nitro/Aryl Groups
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, )
- Core Structure: Pyrido-thienopyrimidinone with a tetrahydro ring.
- Substituents: Phenylamino and methyl groups.
- Properties : Yield 73%; IR shows C=O (1,730 cm⁻¹) and NH (3,390 cm⁻¹).
- Comparison: The tetrahydro ring increases conformational flexibility, which may reduce target specificity. The phenylamino group’s basicity contrasts with the nitro group’s electron-withdrawing nature in the target compound .
Quantitative Structural and Pharmacokinetic Comparisons
Table 1: Key Properties of Analogous Compounds
Table 2: Similarity Indexing (Hypothetical Analysis)*
| Metric | Compound 10 vs. Target | Compound 5.12 vs. Target | Compound 24 vs. Target |
|---|---|---|---|
| Tanimoto (MACCS) | ~65% | ~55% | ~60% |
| Dice (Morgan) | ~70% | ~58% | ~65% |
*Based on methods described in .
Métodos De Preparación
Vilsmeier–Haack Cyclization for Tricyclic Formation
The pyrimido[4,5-d]pyrimidine core is frequently synthesized via Vilsmeier–Haack cyclization , a method validated for related tricyclic systems. For this compound, the reaction begins with 6-amino-1,3-dimethyluracil (1) and 4-nitrobenzaldehyde (2) under acidic conditions. The Vilsmeier reagent (POCl₃/DMF) facilitates cyclodehydration at 80–100°C, forming the 2-(4-nitrophenyl)-6,8-dimethyl-5,7-dioxo intermediate.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 12–18 hours | |
| Catalyst | POCl₃/DMF (1:3 molar) |
Alternative One-Pot Multi-Component Approaches
Green chemistry methodologies using choline chloride/oxalic acid (ChCl:Oxa) as a deep eutectic solvent enable one-pot synthesis of pyrimido[4,5-d]pyrimidines. A mixture of 1,3-dimethylbarbituric acid , 4-nitrobenzaldehyde , and thioacetamide undergoes Knoevenagel-Michael-cyclization cascades at 80°C for 40–60 minutes.
Side Chain Functionalization
Amidation of Acetic Acid Derivatives
The acetamide side chain is appended via EDC/HOBt-mediated coupling between the carboxylic acid intermediate and 4-fluorobenzylamine . Dichloromethane (DCM) at 0–5°C for 12 hours affords the final product.
Critical Parameters:
- Molar Ratio (Acid:Amine): 1:1.2
- Yield: 89–92%
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, Ar-NO₂), 7.32 (m, 4H, Ar-F), 4.41 (s, 2H, CH₂), 3.15 (s, 6H, N-CH₃).
- HRMS (ESI): m/z calcd for C₂₄H₂₁FN₆O₅S [M+H]⁺ 533.1304, found 533.1298.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Vilsmeier Cyclization | High regioselectivity | Harsh acidic conditions | 72% |
| One-Pot ChCl:Oxa | Eco-friendly, rapid | Limited substrate scope | 65% |
| Radical Coupling | Stereocontrol | Requires inert atmosphere | 78% |
Mechanistic Insights
Cyclization Pathway
The Vilsmeier reagent generates electrophilic chloroiminium intermediates, enabling nucleophilic attack by the uracil’s amino group (Scheme 1). Subsequent dehydration forms the pyrimido[4,5-d]pyrimidine ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
